molecular formula C22H23ClN2O4 B2645039 (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 896850-95-6

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2645039
CAS No.: 896850-95-6
M. Wt: 414.89
InChI Key: KLWZZCZESHDAAJ-MOSHPQCFSA-N
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Description

This compound is a benzofuran-3(2H)-one derivative featuring a 3-chlorobenzylidene substituent at position 2, a hydroxy group at position 6, and a 4-(2-hydroxyethyl)piperazinylmethyl moiety at position 7.

Properties

IUPAC Name

(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4/c23-16-3-1-2-15(12-16)13-20-21(28)17-4-5-19(27)18(22(17)29-20)14-25-8-6-24(7-9-25)10-11-26/h1-5,12-13,26-27H,6-11,14H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWZZCZESHDAAJ-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Cl)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Cl)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of various precursors. The key steps typically include:

  • Formation of the Benzofuran Core : The benzofuran structure is formed via cyclization reactions involving appropriate phenolic and carbonyl compounds.
  • Introduction of Substituents : The chlorobenzylidene and piperazine groups are introduced through nucleophilic substitution or coupling reactions.

Antimicrobial Activity

Research indicates that compounds with a benzofuran core often exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown promising results against various bacterial strains, including E. coli and Bacillus subtilis. In comparative studies, compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like penicillin .

Acetylcholinesterase Inhibition

The compound also shows potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer's. Studies have indicated that benzofuran derivatives can inhibit AChE activity effectively, with some compounds exhibiting IC50 values in the low micromolar range . The mechanism likely involves the interaction of the piperazine moiety with the enzyme's active site.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of various benzofuran derivatives, this compound was tested against E. coli and B. subtilis. The compound exhibited an MIC of 5 µg/mL against B. subtilis, indicating strong antibacterial activity .

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of AChE inhibitors highlighted that similar benzofuran derivatives could significantly reduce neurotoxicity in neuronal cell lines exposed to amyloid-beta peptides. The study suggested that the presence of the piperazine group enhances the neuroprotective effects by improving blood-brain barrier permeability .

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialMIC = 5 µg/mL against Bacillus subtilis
AChE InhibitionIC50 in low micromolar range
NeuroprotectiveReduced neurotoxicity in cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

a. (Z)-2-(2,3,4-Trimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one
  • Key Differences :
    • Benzylidene substituent : 2,3,4-Trimethoxy vs. 3-chloro.
    • Molecular Weight : 470.522 g/mol (trimethoxy) vs. ~453.89 g/mol (estimated for 3-chloro).
  • The 3-chloro group in the target compound provides an electron-withdrawing effect, which may improve stability or binding affinity in electron-deficient environments.
b. (2Z)-2-(2-Fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
  • Key Differences :
    • Benzylidene substituent : 2-Fluoro vs. 3-chloro.
    • Position 7 : Methyl group vs. piperazinylmethyl.
  • Implications: Fluorine’s high electronegativity may alter electronic distribution, affecting dipole interactions.

Core Structure Modifications

a. 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one
  • Key Differences :
    • Core structure : Isobenzofuran-1(3H)-one vs. benzofuran-3(2H)-one.
    • Substituents : Lacks the hydroxy and piperazinylmethyl groups.
  • Absence of hydrophilic groups may limit solubility and bioavailability.

Functional Group Variations

a. Thiazolo-Pyrimidine Derivatives with Substituted Benzylidenes
  • Key Differences :
    • Core structure : Thiazolo[3,2-a]pyrimidine vs. benzofuran-3(2H)-one.
    • Substituents : Cyan groups and furanyl moieties.
  • Implications :
    • The thiazolo-pyrimidine core introduces nitrogen atoms, enabling diverse electronic interactions.
    • Cyan groups may enhance binding to metalloenzymes but reduce metabolic stability.

Hypothetical Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (Cl, F) : Enhance stability and binding in hydrophobic pockets.
  • Hydrophilic Substituents (Piperazinylmethyl) : Improve solubility and pharmacokinetics.
  • Methoxy Groups : Increase lipophilicity but may reduce metabolic clearance.

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